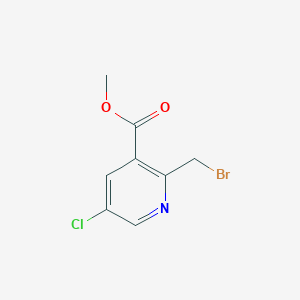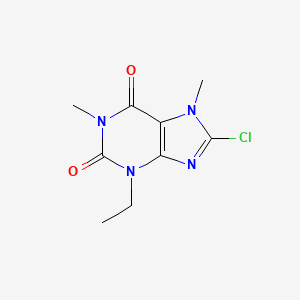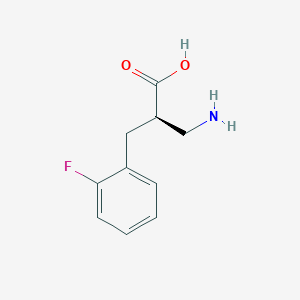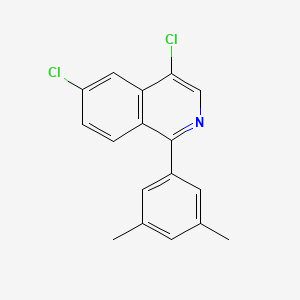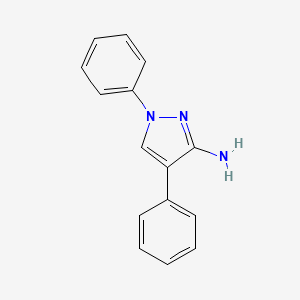
1-acetyl-3,4-dihydro-2H-quinoline-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-3,4-dihydro-2H-quinoline-6-carbaldehyde is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a quinoline core with an acetyl group at the 1-position and an aldehyde group at the 6-position, making it a versatile intermediate for various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Acetyl-3,4-dihydro-2H-quinoline-6-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzaldehyde with acetylacetone in the presence of a catalyst can yield the desired compound. Another method involves the condensation of 2-aminobenzaldehyde with acetyl chloride followed by cyclization.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Acetyl-3,4-dihydro-2H-quinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-Acetyl-3,4-dihydro-2H-quinoline-6-carboxylic acid.
Reduction: 1-Acetyl-3,4-dihydro-2H-quinoline-6-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Acetyl-3,4-dihydro-2H-quinoline-6-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Quinoline derivatives have been studied for their antimicrobial, antiviral, and anticancer properties. This compound can be used as a starting material for the synthesis of bioactive molecules.
Medicine: Quinoline-based compounds are known for their therapeutic potential. This compound can be used in the development of new drugs targeting various diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-acetyl-3,4-dihydro-2H-quinoline-6-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, quinoline derivatives are known to inhibit enzymes like topoisomerase and kinases, which are involved in DNA replication and cell signaling pathways.
Comparación Con Compuestos Similares
1-Acetyl-3,4-dihydro-2H-quinoline-6-carbaldehyde can be compared with other quinoline derivatives, such as:
3-Acetylquinoline: Similar in structure but lacks the aldehyde group at the 6-position.
4-Hydroxyquinoline: Contains a hydroxyl group instead of an acetyl group.
Quinoline-2-carbaldehyde: Features an aldehyde group at the 2-position instead of the 6-position.
Uniqueness: The presence of both an acetyl group and an aldehyde group in this compound makes it a unique and versatile intermediate for various chemical transformations, providing opportunities for the synthesis of a wide range of derivatives with potential biological activities.
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
1-acetyl-3,4-dihydro-2H-quinoline-6-carbaldehyde |
InChI |
InChI=1S/C12H13NO2/c1-9(15)13-6-2-3-11-7-10(8-14)4-5-12(11)13/h4-5,7-8H,2-3,6H2,1H3 |
Clave InChI |
HNBNXDLYGIVZCW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCCC2=C1C=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride](/img/structure/B13989905.png)


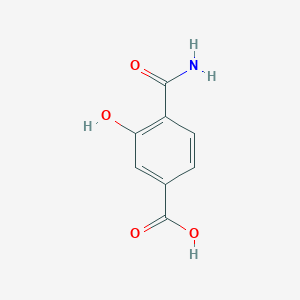
![2-[hydroxy(diphenyl)methyl]-N-phenylbenzamide](/img/structure/B13989931.png)
![2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13989934.png)
